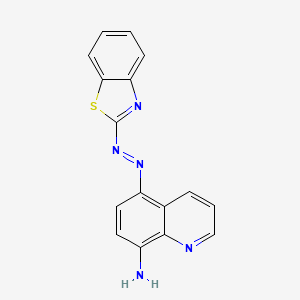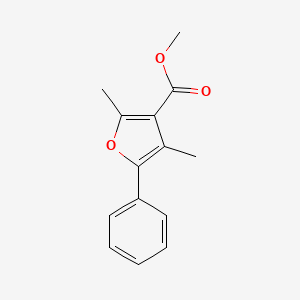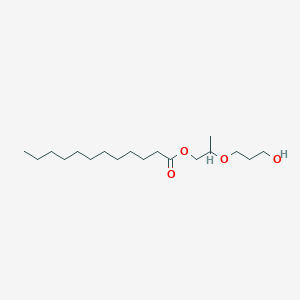
2-(3-Hydroxypropoxy)propyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropoxy)propyl dodecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanoic acid (also known as lauric acid) with 2-(3-hydroxypropoxy)propanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)propyl dodecanoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the alkoxide is derived from 2-(3-hydroxypropoxy)propanol, and the alkyl halide is dodecanoyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where dodecanoic acid and 2-(3-hydroxypropoxy)propanol are mixed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropoxy)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(3-hydroxypropoxy)propanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypropoxy)propyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropoxy)propyl dodecanoate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize emulsions. The hydroxyl group and ester linkage play crucial roles in its amphiphilic behavior, enabling it to interact with both hydrophilic and hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl dodecanoate: Similar in structure but lacks the additional hydroxypropoxy group.
Sodium (3-dodecanoyloxy-2-hydroxy-propyl) succinate: Another ester derivative with similar surfactant properties.
2-Hydroxy-3-(octanoyloxy)propyl decanoate: Similar ester compound with different fatty acid chain length.
Uniqueness
2-(3-Hydroxypropoxy)propyl dodecanoate is unique due to its specific structure, which imparts distinct surfactant properties. The presence of both hydroxyl and ester groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
114440-22-1 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-13-18(20)22-16-17(2)21-15-12-14-19/h17,19H,3-16H2,1-2H3 |
InChI Key |
BOKVQBLXJNEEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


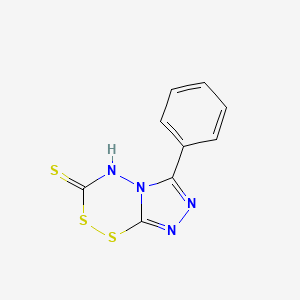
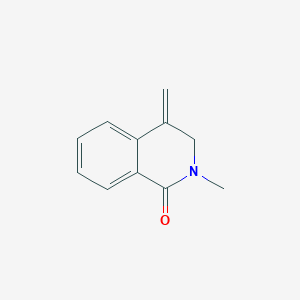
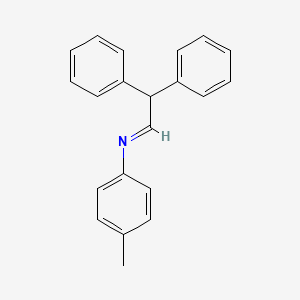
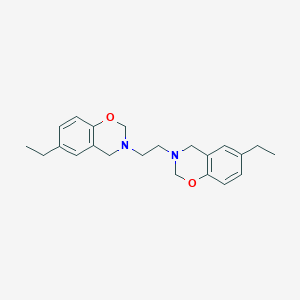
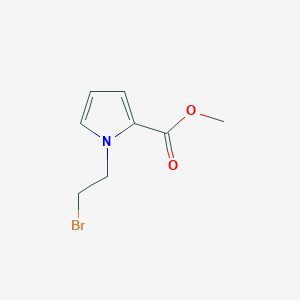

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
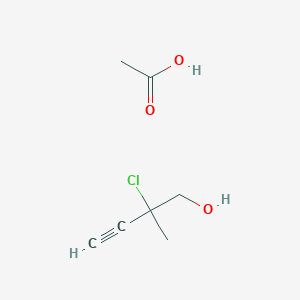
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
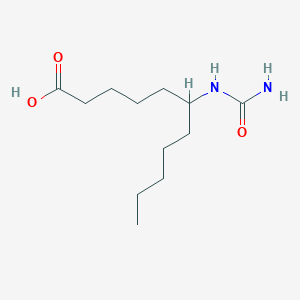
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
